(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

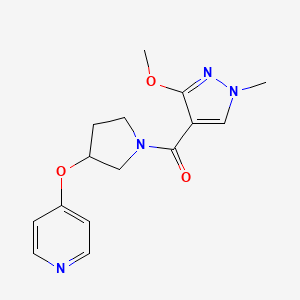

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone features a pyrazole-pyrrolidinyl methanone scaffold. Its structure includes a 3-methoxy-1-methylpyrazole moiety linked via a ketone bridge to a pyrrolidine ring substituted with a pyridin-4-yloxy group. The pyridin-4-yloxy group may enhance solubility or target affinity compared to purely lipophilic substituents (e.g., phenyl groups) in related compounds .

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-18-10-13(14(17-18)21-2)15(20)19-8-5-12(9-19)22-11-3-6-16-7-4-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQHWNGELKKLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors.

Mode of Action

It can be inferred from related compounds that it may involve interactions with its targets that lead to changes in cellular processes. For instance, some compounds with a pyrazole skeleton have been found to exhibit their effects through a radical addition followed by intramolecular cyclization.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , with CAS number 1396883-92-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure includes a pyrazole moiety linked to a pyrrolidine ring via a methanone group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer types by inhibiting key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .

- Antimicrobial Effects : Compounds similar to the one in focus have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell membranes and inhibit growth .

- Anti-inflammatory Properties : Certain derivatives have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase, which is implicated in uric acid production and inflammation.

- Cell Membrane Disruption : It can interact with microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound may affect intracellular signaling pathways related to inflammation and cell proliferation.

Antitumor Activity

A study evaluated the antitumor potential of various pyrazole derivatives, including the target compound. It was found that these compounds effectively inhibited cell proliferation in vitro by targeting specific kinases involved in cancer cell signaling pathways.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant activity against several strains of bacteria and fungi. For instance, it showed higher efficacy compared to standard antibiotics in inhibiting growth rates of pathogenic microbes.

Anti-inflammatory Effects

Research highlighted the ability of similar pyrazole compounds to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential therapeutic role in managing inflammatory diseases.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogous molecules:

Key Observations :

Comparison :

Herbicidal Activity

- Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone () exhibited 90% yield in synthesis and notable herbicidal activity, attributed to the lipophilic phenyl groups enhancing membrane permeability .

- The target compound’s pyridin-4-yloxy group may reduce herbicidal potency but improve selectivity for non-plant targets (e.g., enzymes in pathogens) .

Antimicrobial Activity

- Bis[2-amino-6-(aryl)nicotinonitrile] derivatives () showed antimicrobial activity due to α,β-unsaturated ketones disrupting microbial membranes .

- The target compound’s methoxy group could similarly enhance stability against enzymatic degradation, though this remains untested .

Pharmacological Potential

- (3,5-Dimethylpyrazol-1-yl)-[4-(phenylamino)phenyl]methanone () underwent pharmacological screening, suggesting kinase or receptor modulation applications .

- The target compound’s pyrrolidine-pyridinyl ether motif resembles kinase inhibitor scaffolds (e.g., PI3K/Akt inhibitors), though specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.